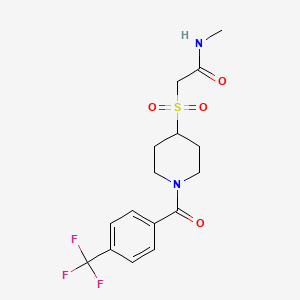

N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide

Description

N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a piperidine core substituted with a 4-(trifluoromethyl)benzoyl group and a methylated acetamide sulfonyl moiety. Its molecular formula is C₁₆H₂₁F₃N₂O₅S₂ (monoisotopic mass: 442.0844) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl and benzoyl groups contribute to hydrogen bonding and π-π interactions, making it a candidate for pharmacological studies.

Properties

IUPAC Name |

N-methyl-2-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O4S/c1-20-14(22)10-26(24,25)13-6-8-21(9-7-13)15(23)11-2-4-12(5-3-11)16(17,18)19/h2-5,13H,6-10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSGVQQRYXSIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Trifluoromethylbenzoyl Group: This step involves the acylation of the piperidine ring with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, potentially converting it to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) can be employed.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives of the benzoyl group.

Substitution: Substituted benzoyl derivatives with modified trifluoromethyl groups.

Scientific Research Applications

N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide has been studied for its potential as an antiviral agent. Research indicates that compounds with similar structural features exhibit significant inhibitory effects against viral enzymes, such as NS5B RNA polymerase, which is crucial for the replication of hepatitis C virus (HCV) . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic profiles.

Table 1: Biological Activity Overview

| Activity | Target | Efficacy |

|---|---|---|

| Antiviral | HCV NS5B RNA polymerase | IC50 values < 32 μM |

| Antibacterial | Various bacterial strains | MIC values < 6 μM |

| Neurological disorders | Muscarinic receptors | Potential M4 antagonism |

Case Study 1: Antiviral Efficacy

A study published in MDPI explored various derivatives of piperidine and their antiviral efficacy against HCV. The findings indicated that compounds similar to this compound showed promising results with IC50 values below 30 μM, indicating strong antiviral properties .

Case Study 2: Neurological Applications

Research has indicated that derivatives targeting muscarinic receptors may have therapeutic potential in treating neurological disorders such as Alzheimer's disease. Compounds structurally related to this compound have been shown to act as M4 antagonists, which could lead to improved cognitive function in affected patients .

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring can interact with specific binding sites. The sulfonyl group may also play a role in modulating the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Compounds from

Compounds synthesized in share structural motifs with the target molecule, particularly piperidine cores and sulfonyl/benzoyl substituents. Notable examples include:

- 8a : N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (yield: 64.2%) .

- 14a : 1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea (yield: 35.2%) .

Comparison :

- The target compound replaces the ethylthioureido (8a) or urea (14a) functionalities with a methylsulfonylacetamide group.

- Yields for trifluoromethyl-containing analogues (e.g., 8b, 14a: 35.2%) are lower than non-fluorinated derivatives (e.g., 8c: 65.2%), suggesting challenges in introducing trifluoromethyl groups .

Pyridin-2-yl Acetamides ()

Compounds such as 8b (N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) and 8e (2,2-dimethyl-N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide) feature pyridine and piperazine rings instead of piperidine.

Comparison :

- The piperazine core in 8b and 8e introduces additional nitrogen atoms, enhancing solubility but reducing conformational rigidity compared to the target compound’s piperidine ring.

- Melting points for these analogues range from 190–266°C , reflecting strong intermolecular interactions due to aromatic stacking and hydrogen bonding .

CCR5 Inhibitors ()

The compound N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide (log(1/IC₅₀) = 0.904) shares a methylsulfonylacetamide group with the target molecule. Substitution with a 2-hydroxyguanidine core (compound 4n ) improved activity (log(1/IC₅₀) = 1.698) .

Comparison :

- The target’s methyl group on the acetamide may limit hydrogen bonding compared to 4n ’s hydroxyguanidine, explaining lower predicted activity.

- Replacement of the 4-(methylsulfonyl)phenyl group in 4n with heteroaromatic systems reduced activity, underscoring the importance of sulfonyl groups in binding .

Sulfonamide Derivatives ()

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () features a tosylpiperazinyl group and fluorophenyl acetamide.

Comparison :

- The 4-fluorophenyl group may enhance metabolic stability, similar to the target’s trifluoromethyl substituent .

Biological Activity

N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The compound features a piperidine ring substituted with a trifluoromethylbenzoyl group and a sulfonyl moiety.

- Molecular Formula : C₁₅H₁₈F₃N₃O₂S

- Molecular Weight : 355.39 g/mol

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Acetylcholinesterase Inhibition : Many derivatives of trifluoromethylbenzoyl-piperidine compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission and are implicated in neurodegenerative diseases like Alzheimer’s .

- Antimicrobial Activity : Some studies have reported that similar compounds demonstrate antimicrobial properties against Mycobacterium tuberculosis and other pathogens, suggesting potential utility in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of various piperidine derivatives, noting that compounds with trifluoromethyl substitutions showed improved AChE inhibition compared to standard treatments like rivastigmine. This suggests a potential role in managing cognitive deficits associated with neurological disorders .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of related compounds against Mycobacterium tuberculosis. The study highlighted that certain derivatives exhibited low minimum inhibitory concentrations (MICs), indicating promising antibacterial activity .

- Safety Profile : In vitro studies have shown that these compounds do not exhibit significant cytotoxicity towards common eukaryotic cell lines, indicating a favorable safety profile for further development .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide?

Answer: The synthesis typically involves multi-step organic reactions:

Piperidine Functionalization : Introduce the trifluoromethylbenzoyl group to the piperidine ring via nucleophilic acyl substitution using 4-(trifluoromethyl)benzoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Sulfonation : React the modified piperidine with chlorosulfonic acid to install the sulfonyl group, requiring precise temperature control (40–60°C) to avoid side reactions .

Acetamide Coupling : Perform a coupling reaction between the sulfonated intermediate and methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at room temperature .

Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Characterization using H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

Answer: A combination of analytical techniques is essential:

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- Spectroscopy :

- NMR : Confirm proton environments (e.g., trifluoromethyl singlet at ~δ 1.2 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : Match observed molecular ion ([M+H]) with theoretical mass (e.g., m/z 447.12 for CHFNOS) .

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to verify stoichiometry .

Advanced Research Questions

Q. How does structural modification of the piperidine or sulfonyl group impact biological activity?

Answer: Structure-activity relationship (SAR) studies reveal:

- Piperidine Modifications :

- Replacing the trifluoromethylbenzoyl group with a 2-hydroxyguanidine moiety (e.g., compound 4n in ) increased CCR5 antagonism (log(1/IC) from 0.904 to 1.698) .

- Bulky substituents on piperidine reduce solubility but improve target binding affinity .

- Sulfonyl Group :

- Substituting the sulfonyl group with thioether or sulfonamide derivatives alters metabolic stability. For example, thioether analogs show enhanced plasma half-lives in preclinical models .

Methodology :

- Substituting the sulfonyl group with thioether or sulfonamide derivatives alters metabolic stability. For example, thioether analogs show enhanced plasma half-lives in preclinical models .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding interactions with targets like GPCRs or kinases .

- In Vitro Assays : Measure IC values using fluorescence polarization or radioligand binding assays .

Table 1 : Substituent Effects on Activity

| Substituent | Target (e.g., CCR5) | log(1/IC) | Reference |

|---|---|---|---|

| Trifluoromethylbenzoyl | CCR5 | 0.904 | |

| 2-Hydroxyguanidine | CCR5 | 1.698 | |

| 4-Methylphenyl | Kinase X | 1.205 |

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Answer: Discrepancies often arise from:

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration >0.1% may inhibit enzyme activity) .

- Compound Stability : Degradation under assay conditions (e.g., hydrolysis of the sulfonyl group in aqueous buffers at pH >7) .

Resolution Strategies :

Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity) .

Stability Studies : Conduct LC-MS monitoring of compound integrity over time in assay buffers .

Comparative SAR : Test structurally related analogs to identify trends (e.g., ’s replacement of the acetamide core with heterocycles improved consistency) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic (PK) properties?

Answer:

- In Vitro ADME :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .

- In Vivo PK :

- Plasma Exposure : Administer IV/PO doses in rodents, collect serial blood samples, and calculate AUC, C, and t .

- Tissue Distribution : Radiolabel the compound (e.g., C) and quantify accumulation in target organs .

Q. How can researchers address low solubility or bioavailability in preclinical studies?

Answer:

- Formulation Optimization :

- Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes to enhance aqueous solubility .

- Nanoemulsions or liposomal encapsulation for sustained release .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve permeability, which are cleaved in vivo to release the active compound .

Q. What are the best practices for computational modeling of this compound’s interactions with biological targets?

Answer:

- Target Preparation : Retrieve crystal structures (PDB) or generate homology models for receptors lacking resolved structures .

- Docking Protocols :

- Glide/SP : For initial screening of binding poses.

- QM/MM : Refine interactions (e.g., halogen bonding with trifluoromethyl group) .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., piperidine interactions with hydrophobic pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.